4-Heptanamine

Descripción general

Descripción

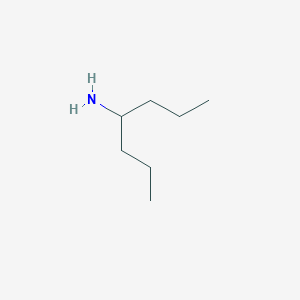

4-Heptanamine is a useful research compound. Its molecular formula is C7H17N and its molecular weight is 115.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

4-Heptylamine, also known as 4-Heptanamine, is an organic compound with the molecular formula C7H17N . It exhibits agonistic activity towards the serotonin 5-HT1A receptor . The 5-HT1A receptor is a subtype of the serotonin receptor, which plays a significant role in neurotransmission and is involved in many biological and neurological processes.

Mode of Action

This could lead to a series of intracellular events, including the activation of second messenger systems and changes in cellular activity .

Biochemical Pathways

Therefore, modulation of this pathway by 4-Heptylamine could have wide-ranging effects .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of 4-Heptylamine’s action are largely dependent on its interaction with the 5-HT1A receptor. By acting as an agonist at this receptor, 4-Heptylamine could potentially influence a variety of physiological processes regulated by serotonin. For instance, it has been suggested that 4-Heptylamine may inhibit the volume-regulated anion channel and mobilize intracellular calcium in normal human epidermal keratinocytes .

Análisis Bioquímico

Biochemical Properties

4-Heptylamine exhibits agonistic activity towards the serotonin 5-HT1A receptor

Cellular Effects

It has been used in surface modification of polyethersulfone (PES) membrane by plasma polymerization, which significantly increased surface hydrophilicity and promoted bone marrow stromal cells (BMSCs) adhesion and proliferation

Molecular Mechanism

It is known to exhibit agonistic activity towards the serotonin 5-HT1A receptor

Temporal Effects in Laboratory Settings

In a study involving plasma polymerization of heptylamine on PES membrane, it was found that deposition times of 60 s, 90 s, and 120 s promoted BMSCs cell adhesion and proliferation

Actividad Biológica

4-Heptanamine, also known as 4-heptylamine, is an organic compound with the molecular formula . It has garnered attention in scientific research due to its biological activities, particularly its interaction with the serotonin 5-HT1A receptor. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound primarily acts as an agonist at the serotonin 5-HT1A receptor. This interaction triggers a series of intracellular signaling pathways that can influence various physiological processes regulated by serotonin. The activation of this receptor is associated with changes in cellular activity, including modulation of ion channels and intracellular calcium mobilization, which are critical for numerous cellular functions .

Biochemical Pathways

The engagement of this compound with the 5-HT1A receptor can lead to significant biochemical changes:

- Activation of Second Messenger Systems : This activation can result in alterations in cyclic AMP (cAMP) levels and protein kinase pathways.

- Cellular Effects : In vitro studies have demonstrated that this compound can enhance cell adhesion and proliferation in bone marrow stromal cells (BMSCs) when applied to modified polymer surfaces.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its bioavailability and therapeutic potential. Key aspects include:

- Absorption : The rate at which this compound enters systemic circulation.

- Distribution : The extent to which the compound disperses throughout body tissues.

- Metabolism : The biochemical transformation processes it undergoes.

- Excretion : The elimination pathways for the compound from the body.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Neuropharmacological Effects

Due to its action on serotonin receptors, this compound may exhibit potential benefits in treating conditions related to mood and anxiety disorders. Its agonistic properties at the 5-HT1A receptor suggest a role in modulating neurotransmitter systems involved in these conditions .

Cellular Proliferation

Studies indicate that this compound enhances the adhesion and proliferation of BMSCs when used in surface modifications of materials like polyethersulfone (PES). This property is particularly relevant for tissue engineering applications where cell attachment is crucial.

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

| Study | Focus | Findings |

|---|---|---|

| Study A | Interaction with 5-HT1A receptor | Confirmed agonistic activity leading to increased intracellular calcium levels. |

| Study B | Surface modification | Demonstrated enhanced BMSC adhesion on PES membranes treated with plasma polymerized heptylamine. |

| Study C | Neuropharmacology | Suggested potential antidepressant-like effects through serotonin modulation. |

Propiedades

IUPAC Name |

heptan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-3-5-7(8)6-4-2/h7H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJMMQGDJNYDER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5066116 | |

| Record name | 4-Heptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16751-59-0 | |

| Record name | 4-Heptanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16751-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016751590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5066116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-propylbutylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.